4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline
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Overview
Description
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a piperazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable halogenated quinoline derivative reacts with piperazine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a suitable hydrazide derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for targeting central nervous system disorders and cancer.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxyphenyl)-5-(2-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-4-yl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-(2,3-Dimethoxyphenyl)-5-(2-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-4-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring, in particular, may impart unique electronic properties that differentiate it from similar compounds.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-[2-(4-pyridin-2-ylpiperazin-1-yl)quinolin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-35-23-11-7-9-20(26(23)36-2)27-31-28(37-32-27)21-18-25(30-22-10-4-3-8-19(21)22)34-16-14-33(15-17-34)24-12-5-6-13-29-24/h3-13,18H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHCUCUSZTWAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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